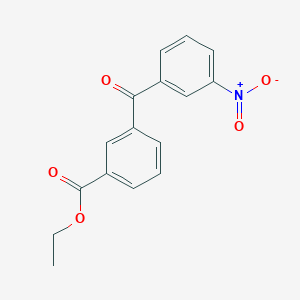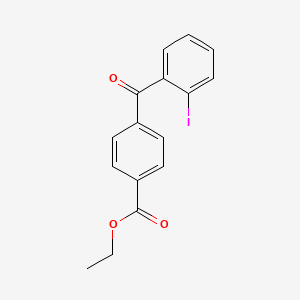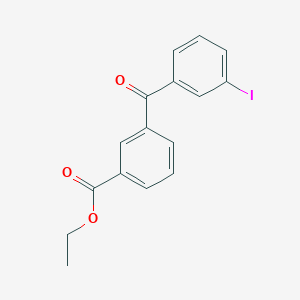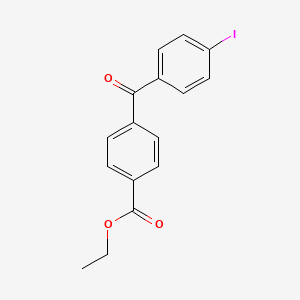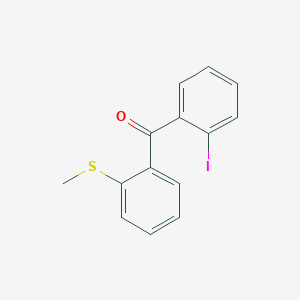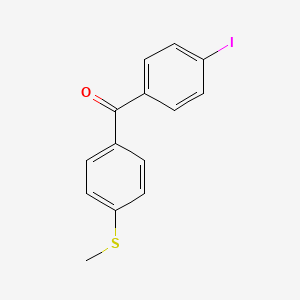
4-Tert-butyl-4'-chloro-3'-methylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-4’-chloro-3’-methylbenzophenone, also known as (4-tert-butylphenyl) (4-chloro-3-methylphenyl)methanone, is a chemical compound with the molecular weight of 286.8 .
Molecular Structure Analysis
The InChI code for 4-Tert-butyl-4’-chloro-3’-methylbenzophenone is 1S/C18H19ClO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3 . This provides a standardized way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación
Polymer Stabilization
4-Tert-butyl-4'-chloro-3'-methylbenzophenone plays a significant role in stabilizing polymers. For instance, 2-Tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl acrylate, a closely related compound, is an effective stabilizer for thermal degradation of butadiene type polymers, particularly in an oxygen-free atmosphere. Its bifunctional mechanism involves polymer radical trapping by the acrylate group and fast hydrogen transfer from intramolecular hydrogen-bonded phenolic hydroxyl groups, leading to stable phenoxyl radicals (Yachigo et al., 1988).
Synthesis and Magnetism in Metal Compounds
The compound has been used in the synthesis of metal compounds. For example, a Schiff-base proligand was prepared from 4-tert-butyl-2,6-diformylphenol and 2-aminophenol, leading to various compounds with different arrangements of metal atoms and nuclearities. These compounds exhibited magnetic properties, such as weak ferromagnetic and antiferromagnetic interactions, and some showed single-molecule magnet behavior under an applied dc field (Yadav et al., 2015).
Advancements in Polymer Chemistry
The synthesis of new polyimides (PIs) containing di-tert-butyl side groups has been achieved using 4-(4-amino-2-chlorophenyl)-1-(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polymers exhibited desirable characteristics such as low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them suitable for various advanced applications (Chern et al., 2009).
Antioxidant Activity
2,6-Di-(tert-butyl)-4-methylphenol, a compound related to this compound, is known for its antioxidant properties in polyethylene production. Its oxidation product was identified as 3,3′, 5,5′-tetra-bis(tert-butyl)-stilbenequinone, which is significant in the context of polyethylene film discoloration (Daun et al., 1974).
Mecanismo De Acción
Mode of Action
It’s known that benzylic halides, a group to which this compound belongs, typically react via sn1 or sn2 pathways . The specific interaction with its targets and the resulting changes would depend on the nature of these targets.
Biochemical Pathways
Benzylic compounds are known to participate in various reactions, including those at the benzylic position . The downstream effects would depend on the specific pathways involved.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Tert-butyl-4’-chloro-3’-methylbenzophenone . These factors could include temperature, pH, presence of other molecules, and more.
Propiedades
IUPAC Name |
(4-tert-butylphenyl)-(4-chloro-3-methylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO/c1-12-11-14(7-10-16(12)19)17(20)13-5-8-15(9-6-13)18(2,3)4/h5-11H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHWOQHCRNKZGO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C(C)(C)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701174156 |
Source


|
| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951891-26-2 |
Source


|
| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951891-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methylphenyl)[4-(1,1-dimethylethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701174156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

